Pyridine, 2-methyl-, hexachloro deriv.
Description
BenchChem offers high-quality Pyridine, 2-methyl-, hexachloro deriv. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-methyl-, hexachloro deriv. including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
76840-11-4 |
|---|---|
Molecular Formula |
C6HCl6N |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6HCl6N/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h5H |
InChI Key |
YJBYHTLOGVFSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Historical Context of Polyhalogenated Pyridine Chemistry
The journey into the world of polyhalogenated pyridines is intrinsically linked to the history of pyridine (B92270) itself. Pyridine was first isolated from bone oil in the mid-19th century, and its aromatic nature and basicity quickly made it a subject of intense scientific curiosity. wikipedia.org The initial forays into the halogenation of pyridine were often characterized by harsh reaction conditions, including high temperatures and the use of potent chlorinating agents, which typically yielded mixtures of partially chlorinated products. google.com
The development of methods to produce highly chlorinated pyridines, such as pentachloropyridine (B147404), gained momentum in the 20th century, driven by the burgeoning agrochemical and pharmaceutical industries. wikipedia.orgeurekalert.org These perhalogenated compounds were recognized as valuable intermediates, offering a scaffold that could be selectively functionalized. eurekalert.orgnih.gov The synthesis of derivatives like 2-(trichloromethyl)pentachloropyridine represented a significant advancement, providing a molecule with multiple reactive sites—the chlorine atoms on the pyridine ring and the trichloromethyl group. Early synthetic routes often involved the direct, high-temperature chlorination of 2-methylpyridine (B31789) (α-picoline) or its partially chlorinated precursors, frequently employing catalysts to drive the reaction to completion. google.comepo.org These pioneering efforts laid the groundwork for the more controlled and selective synthetic methodologies used today.
Theoretical Frameworks for Understanding Perhalogenated Heterocycles
The chemical behavior of perhalogenated heterocycles is profoundly influenced by the cumulative electronic effects of the halogen substituents. To unravel the complexities of their structure and reactivity, researchers have increasingly turned to theoretical and computational chemistry. nih.gov Frameworks such as Molecular Orbital (MO) theory and Density Functional Theory (DFT) have proven invaluable in providing insights into the electronic landscape of these molecules. mostwiedzy.plyoutube.comlibretexts.org
The introduction of multiple chlorine atoms onto the pyridine (B92270) ring significantly alters its electronic properties. The high electronegativity of chlorine leads to a strong inductive withdrawal of electron density from the aromatic ring, making it electron-deficient. This electron deficiency is a key factor in the characteristic reactivity of perhalogenated pyridines, particularly their susceptibility to nucleophilic aromatic substitution. eurekalert.org
Computational studies allow for the calculation of various molecular properties, including electron affinity, bond energies, and the energies of frontier molecular orbitals (HOMO and LUMO). mostwiedzy.pl These calculations help to predict the most likely sites for nucleophilic attack and to rationalize the observed regioselectivity in substitution reactions. For instance, theoretical models can explain why certain chlorine atoms on the pentachloropyridine (B147404) ring are more labile than others. Furthermore, these theoretical frameworks are instrumental in understanding the spectroscopic properties of these compounds, aiding in their characterization. nih.gov
Significance of Pyridine, 2 Methyl , Hexachloro Deriv. in Advanced Organic Synthesis and Materials Science
Strategies for Exhaustive Chlorination of Methylpyridines
Exhaustive chlorination involves the stepwise substitution of all hydrogen atoms on both the pyridine ring and the methyl side-chain of 2-methylpyridine (B31789) with chlorine atoms. This process is typically carried out under harsh conditions and can proceed through either gas-phase or solution-phase methodologies.
Gas-Phase Chlorination Techniques and Regiocontrol
Gas-phase chlorination is a common industrial method for producing polychlorinated pyridines. The reaction involves passing a mixture of the methylpyridine substrate and chlorine gas, often with a diluent, through a heated reactor.
The process is characterized by free-radical mechanisms, particularly at higher temperatures. The reaction typically begins with chlorination of the methyl side-chain, followed by substitution on the pyridine ring. However, achieving complete and selective chlorination to a single hexachloro derivative is challenging. High temperatures (above 450°C) can lead to over-chlorination, resulting in the formation of pentachloropyridine (B147404) and the elimination of the methyl group. google.comacsgcipr.org Conversely, temperatures that are too low may result in incomplete chlorination.
Regiocontrol, or the ability to direct chlorine atoms to specific positions, is notoriously difficult in high-temperature gas-phase reactions. The distribution of products is often governed by the thermodynamic stability of the various chlorinated intermediates. The use of catalysts can impart some degree of selectivity. For instance, Lewis acid catalysts deposited on inorganic supports are employed to facilitate chlorination at lower temperatures, which can help mitigate side-chain elimination and improve yields of desired polychlorinated products. google.com
Diluents such as nitrogen, argon, or carbon tetrachloride are frequently used to control the reaction temperature and prevent runaway reactions or explosions. google.com The contact time of the reactants in the reaction zone is another critical parameter that must be carefully controlled to maximize the yield of the desired product while minimizing the formation of by-products. google.com
Solution-Phase Chlorination Approaches and Catalyst Systems
Solution-phase chlorination offers an alternative to gas-phase methods and can sometimes provide better control over reaction conditions. These reactions are often carried out in inert solvents. The chlorination of the methyl side-chain typically proceeds via a free-radical mechanism, which can be initiated by UV irradiation or chemical radical initiators like azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide.
A significant challenge in the solution-phase chlorination of pyridines is the formation of pyridine hydrochloride salts. As hydrogen chloride (HCl) is generated during the reaction, it reacts with the basic nitrogen atom of the pyridine ring. The resulting hydrochloride salt is significantly deactivated towards further chlorination. To overcome this, acid-binding agents or bases are often added to neutralize the HCl as it is formed. Alternatively, controlling the pH of the reaction medium within a specific range (e.g., 0.5 to 3) is crucial to ensure the presence of the free base for reaction while managing the reaction rate.
Liquid-phase chlorination can also be used to produce highly chlorinated pyridines by reacting chloro-substituted (trichloromethyl)pyridines with chlorine gas at elevated temperatures (e.g., at least 160°C) in the presence of a catalyst. google.com This indicates a stepwise approach where side-chain chlorination may be followed by ring chlorination under different conditions.
Optimization of Reaction Conditions for Maximal Chlorination
Achieving maximal chlorination to yield Pyridine, 2-methyl-, hexachloro deriv. requires careful optimization of several reaction parameters. The goal is to replace all five ring protons and the three methyl protons without cleaving the C-C bond of the methyl group.
Key parameters for optimization include:
Temperature: High temperatures favor chlorination but increase the risk of side-chain cleavage and the formation of pentachloropyridine. A typical range for gas-phase reactions is 250°C to 450°C. google.combaranlab.org
Catalyst: Lewis acid catalysts (e.g., zinc chloride, iron chloride) on supports like montmorillonite (B579905) clay or silica (B1680970) can enhance the rate and selectivity of ring chlorination at lower temperatures. google.combaranlab.org
Chlorine to Substrate Ratio: A high molar excess of chlorine is necessary to drive the reaction towards exhaustive chlorination. google.com
Reaction Time/Contact Time: In gas-phase flow reactors, a short contact time (seconds) is often used to control the extent of the reaction. google.com In batch solution-phase reactions, longer reaction times may be required.
Pressure: Reactions can be carried out at atmospheric or superatmospheric pressures to influence reaction rates and product distribution. google.com
Below is a table summarizing typical conditions found in the literature for the chlorination of picolines, which serve as a basis for developing a process for exhaustive chlorination.
| Parameter | Gas-Phase Chlorination | Solution-Phase Chlorination |
|---|---|---|
| Temperature | 250°C - 450°C | 40°C - 160°C (or higher) |
| Catalyst | Lewis acids (ZnCl₂, FeCl₃) on inorganic supports (clay, silica) | Radical initiators (AIBN, BPO), UV light |
| Pressure | Atmospheric or superatmospheric | Atmospheric |
| Reagents | α-Picoline, Chlorine gas, Diluent (N₂, CCl₄) | α-Picoline (or partially chlorinated intermediate), Chlorine gas, Inert solvent |
| Key Challenges | Side-chain cleavage at high temp., Regiocontrol, Over-chlorination | Formation of inactive hydrochloride salts, pH control |
De Novo Ring Formation Approaches for Hexachlorinated Methylpyridines
De novo synthesis involves constructing the pyridine ring from smaller, acyclic molecules. This strategy offers the potential advantage of building the desired substitution pattern directly into the ring, avoiding the often unselective and harsh conditions of exhaustive chlorination. For a target like Pyridine, 2-methyl-, hexachloro deriv., this would ideally involve the use of polyhalogenated starting materials.
Cycloaddition Reactions Incorporating Halogenated Precursors
The most common cycloaddition route to pyridines is the [4+2] Diels-Alder reaction. In the context of highly chlorinated pyridines, an inverse-electron-demand Diels-Alder reaction is a plausible strategy. This involves reacting an electron-poor diene (or hetero-diene) with an electron-rich dienophile.
A relevant example is the reaction of 1,2,4-triazines with enamines or alkynes. acsgcipr.org The initial cycloaddition adduct undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to form the pyridine ring. To synthesize a chlorinated pyridine via this route, a halogenated 1,2,4-triazine (B1199460) could be used. For instance, trichloro-1,2,4-triazine has been used in Diels-Alder reactions to produce dichloropyridine derivatives. acsgcipr.org Theoretically, a suitably substituted and chlorinated diene could react with a chlorinated dienophile to construct the target hexachlorinated methylpyridine skeleton, although specific examples for this exact compound are not prominent in the literature. The primary challenges are the synthesis and stability of the required highly chlorinated precursors and controlling the regioselectivity of the cycloaddition.
Condensation and Annulation Routes with Polyhalogenated Components
Classic pyridine syntheses based on condensation reactions, such as the Hantzsch pyridine synthesis, involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). acsgcipr.orgillinois.edu This route typically produces a dihydropyridine (B1217469) intermediate that must be oxidized to the final aromatic pyridine.
To apply this methodology to the synthesis of a hexachlorinated methylpyridine, one would need to employ polyhalogenated building blocks. For example, a polyhalogenated β-dicarbonyl compound and a halogenated aldehyde could potentially be condensed with an ammonia source. The main difficulties with this approach include the reduced reactivity of halogenated carbonyl compounds towards condensation and the potential for side reactions under the required reaction conditions. The synthesis of the necessary polyhalogenated starting materials would also be a significant synthetic challenge. While condensation reactions are a cornerstone of pyridine synthesis, their application for the direct construction of perchlorinated pyridine rings is not well-documented, and such routes remain largely theoretical. acsgcipr.orgbaranlab.org
Flow Chemistry and Scalable Synthesis of Highly Chlorinated Pyridines
For the large-scale and commercially viable production of highly chlorinated pyridines, continuous flow chemistry offers significant advantages over traditional batch processing. Flow chemistry involves pumping reagents through reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control enhances safety, improves yield, and ensures consistent product quality.
The synthesis of poly-substituted pyridines, which can be precursors to chlorinated derivatives, has been successfully transferred to continuous flow platforms. beilstein-journals.orgvcu.edu For example, researchers have developed a single continuous-step process using flow reactors for a pyridine compound, which was previously made in a five-step batch process. vcu.edu This innovation led to a projected 75% reduction in production costs and an increase in yield from 58% to 92%. vcu.edu Such improvements are critical for the industrial synthesis of complex molecules like hexachloro-2-methylpyridine.
Flow reactors are particularly well-suited for handling hazardous reagents and highly exothermic reactions, which are common in chlorination processes. The small reactor volume at any given moment minimizes the risk associated with potential thermal runaways. Furthermore, the high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, a critical factor in managing the high temperatures required for exhaustive chlorination. google.com The Bohlmann–Rahtz pyridine synthesis, for instance, has been adapted to microwave flow reactors, enabling a one-step process without the isolation of intermediates. beilstein-journals.org This approach not only simplifies the manufacturing process but also accelerates it, allowing for mesoscale production. beilstein-journals.org
Table 2: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives
| Parameter | Batch Processing | Continuous Flow Processing | Advantages of Flow |
|---|---|---|---|
| Process Steps | Often multi-step with intermediate isolation | Can be combined into a single continuous step vcu.edu | Reduced manufacturing complexity, lower cost vcu.edu |
| Yield | Variable, e.g., 58% in a specific case vcu.edu | Higher and more consistent, e.g., 92% vcu.edu | Improved efficiency and profitability |
| Safety | Higher risk with exothermic reactions and hazardous materials | Enhanced safety due to small reaction volumes and better heat control | Suitable for hazardous chlorination reactions |
| Scalability | Challenging to scale up consistently | Readily scalable by extending operation time or using parallel reactors beilstein-journals.org | Facilitates commercial-scale manufacturing |
| Reaction Time | Can be lengthy (e.g., hours) mdpi.com | Significantly reduced (e.g., minutes) mdpi.com | Increased throughput and productivity |
Green Chemistry Principles Applied to Hexachloro Pyridine Synthesis
The synthesis of highly chlorinated compounds traditionally involves harsh conditions and potentially hazardous materials, making the application of green chemistry principles particularly important. globalresearchonline.net Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov
Several of these principles are highly relevant to the synthesis of hexachloro-2-methylpyridine:
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org As detailed in section 2.2.3, metal catalysts like FeCl₃ are used in small amounts to facilitate chlorination, reducing the large quantities of reagents that would otherwise be needed and minimizing waste. google.comacs.org Catalytic processes are a cornerstone of green chemistry. hostgator.co.in
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Cycloaddition reactions, such as the cobalt-catalyzed [2+2+2] cycloaddition for forming the pyridine ring, are excellent examples of atom-economical reactions where most or all of the atoms of the reactants are incorporated into the product. researchgate.net
Design for Energy Efficiency : Energy requirements should be minimized. nih.gov While high temperatures are often necessary for exhaustive chlorination, the use of continuous flow reactors can improve energy efficiency through superior heat transfer and by enabling the use of microwave irradiation, which provides rapid and localized heating. beilstein-journals.orgulaval.ca
Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. nih.gov Flow chemistry contributes to waste prevention by often providing higher yields and fewer by-products compared to batch processes. vcu.edu Furthermore, developing syntheses with fewer steps, such as a one-pot cyclization, reduces the use of solvents and reagents for purification of intermediates, thereby minimizing waste generation. beilstein-journals.orgacs.org
Inherently Safer Chemistry for Accident Prevention : The use of flow chemistry significantly enhances the safety of processes involving hazardous chemicals and extreme reaction conditions, directly aligning with the principle of designing processes to minimize the potential for chemical accidents. ulaval.ca
By integrating catalytic methods, optimizing atom economy, leveraging the efficiencies of flow chemistry, and designing safer processes, the synthesis of hexachloro-2-methylpyridine can be aligned more closely with the principles of sustainability and green chemistry.
Nucleophilic Substitution Reactions at the Pyridine Core
Nucleophilic aromatic substitution (SNAr) is the characteristic reaction pathway for highly halogenated pyridines. The electron-deficient nature of the ring facilitates attack by nucleophiles, leading to the displacement of a halide ion.
Mechanistic Elucidation of Halogen Displacement on Polyhalogenated Pyridines
The generally accepted mechanism for nucleophilic substitution on activated aromatic rings, including polyhalogenated pyridines, is the SNAr mechanism. This process involves a two-step addition-elimination sequence. Initially, the nucleophile attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, in this case, a chloride ion, is eliminated, restoring the aromaticity of the pyridine ring.
The rate of these reactions is influenced by the nature of the leaving group, with the typical reactivity order in SNAr reactions being F > Cl ≈ Br > I. The stability of the Meisenheimer intermediate is a crucial factor in determining the reaction rate and regioselectivity.
Influence of Steric and Electronic Effects from Extensive Chlorination on Reaction Pathways
The extensive chlorination in "Pyridine, 2-methyl-, hexachloro deriv." has profound consequences for its reactivity:
Electronic Effects: The five chlorine atoms on the pyridine ring and the trichloromethyl group at the 2-position are powerful electron-withdrawing groups. Their cumulative inductive effect significantly reduces the electron density of the aromatic system, making the ring highly electrophilic and thus, more susceptible to nucleophilic attack. This enhanced electrophilicity is a key factor in the reactivity of perchlorinated pyridines.
Steric Effects: The presence of chlorine atoms at all positions on the pyridine ring, along with the bulky trichloromethyl group at the 2-position, creates significant steric hindrance. This steric congestion can influence the regioselectivity of nucleophilic attack, potentially directing incoming nucleophiles to less hindered positions. For instance, in pentachloropyridine, nucleophilic attack is generally favored at the 4-position, which is sterically more accessible than the 2- or 6-positions adjacent to the nitrogen atom. The additional bulk of the trichloromethyl group in the target molecule would be expected to further disfavor attack at the 2- and 3-positions.
Reactivity with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon-based)
Research on pentachloropyridine and other polychlorinated pyridines has demonstrated their reactivity towards a range of nucleophiles. It is reasonable to extrapolate that "Pyridine, 2-methyl-, hexachloro deriv." would exhibit similar reactivity patterns, with the 4-position being the most probable site of initial substitution.
| Nucleophile Type | Example Nucleophile | Expected Product at 4-position |
| Oxygen-based | Methoxide (CH₃O⁻) | 2,3,5,6-tetrachloro-4-methoxy-2-(trichloromethyl)pyridine |
| Nitrogen-based | Ammonia (NH₃) | 4-amino-2,3,5,6-tetrachloro-2-(trichloromethyl)pyridine |
| Sulfur-based | Thiophenoxide (C₆H₅S⁻) | 2,3,5,6-tetrachloro-4-(phenylthio)-2-(trichloromethyl)pyridine |
| Carbon-based | Cyanide (CN⁻) | 4-cyano-2,3,5,6-tetrachloro-2-(trichloromethyl)pyridine |
Studies on 2,6-dichloro-4-trichloromethylpyridine have shown that nucleophiles readily displace the ring chlorine atoms. rsc.org However, in the isomeric 2,6-dichloro-3-trichloromethylpyridine, nucleophilic attack can occur at both the ring and the trichloromethyl group. rsc.org This suggests that while displacement of a ring chlorine is the primary reaction pathway, the reactivity of the trichloromethyl group cannot be entirely discounted, especially under forcing conditions or with specific nucleophiles.
Electrophilic Reactivity and Functionalization
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles.
Studies on the Deactivated Nature of Perchlorinated Pyridines Towards Electrophiles
The pyridine nucleus is already considered a highly deactivated system for electrophilic aromatic substitution, often compared to nitrobenzene. The presence of five additional strongly deactivating chlorine atoms and a trichloromethyl group in "Pyridine, 2-methyl-, hexachloro deriv." renders the ring exceptionally electron-poor and therefore, extremely unreactive towards electrophiles.
Under typical electrophilic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts reactions), the lone pair of electrons on the nitrogen atom would likely coordinate with the electrophile or the Lewis acid catalyst, forming a pyridinium (B92312) salt. This would further increase the deactivation of the ring, making electrophilic attack even more challenging. Consequently, electrophilic substitution on this compound is not expected to occur under standard conditions.
Activation Strategies for Electrophilic Aromatic Substitution (if applicable)
Given the extreme deactivation of the perchlorinated pyridine ring, facilitating electrophilic aromatic substitution presents a significant synthetic challenge. One potential, though largely unexplored in this specific context, activation strategy involves the formation of the corresponding N-oxide.
Oxidation of the pyridine nitrogen to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. The N-oxide group is a resonance electron-donating group, which can increase the electron density of the pyridine ring, particularly at the 4-position, thereby activating it towards electrophilic attack.
Hypothetical Activation and Substitution:
N-Oxidation: Treatment of "Pyridine, 2-methyl-, hexachloro deriv." with a strong oxidizing agent, such as a peroxy acid (e.g., m-CPBA), could potentially yield the corresponding N-oxide.
Electrophilic Attack: The resulting N-oxide might then be susceptible to electrophilic attack, for example, nitration using a nitrating agent, preferentially at the 4-position.
Deoxygenation: Subsequent deoxygenation of the N-oxide would regenerate the pyridine ring, yielding a 4-substituted derivative.
It must be emphasized that this is a hypothetical pathway for this specific molecule, and the feasibility of each step would depend on the stability of the intermediates and the harshness of the required reaction conditions. The strong electron-withdrawing nature of the chloro and trichloromethyl substituents might still render the N-oxide insufficiently reactive for many electrophilic substitutions.
Reductive Dehalogenation Processes and Mechanisms
Reductive dehalogenation is a key transformation for polychlorinated aromatic compounds, often leading to detoxification and the formation of useful chemical intermediates. This process can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.
Catalytic hydrogenation offers a potent method for the dehalogenation of polychlorinated pyridines. The reaction typically involves the use of a metal catalyst, such as palladium or platinum, and a hydrogen source to replace chlorine atoms with hydrogen. For polychlorinated pyridines, the chlorine atoms at the 2- and 6-positions are generally more labile and thus more readily removed. The trichloromethyl group can also undergo reduction, potentially to a dichloromethyl or methyl group, depending on the reaction conditions.
Table 1: Representative Conditions for Catalytic Hydrogenation of Substituted Pyridines This table is illustrative and based on general findings for pyridine hydrogenation, as specific data for Pyridine, 2-methyl-, hexachloro deriv. is not available.
| Substrate Analogue | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product(s) | Yield (%) |
|---|---|---|---|---|---|---|
| 2,6-Lutidine | Rh₂O₃ | TFE | 40 | 5 | 2,6-Dimethylpiperidine | >99 |
| N-Butyl-4-pyridinecarboxamide | 10% Pd-C | MeOH | Room Temp | 1 atm | N-Butyl-4-piperidinecarboxamide | Variable |
| N-Butyl-4-pyridinecarboxamide + HCl | 10% Pd-C | MeOH | Room Temp | 1 atm | N-Butyl-4-piperidinecarboxamide hydrochloride | 99 |
| 2-Hydroxypyridine | Rh₂O₃ | TFE | 40 | 5 | δ-Lactam | - |
Electrochemical reduction provides an alternative, often more selective, method for dehalogenation. This technique uses an electric current to drive the reduction process at an electrode surface. The reduction potential of the C-Cl bond is dependent on its position on the pyridine ring and the nature of other substituents.
A study on the electrochemical dechlorination of 2-chloro-5-trichloromethyl pyridine, a close structural analog, on an activated silver electrode revealed that the reaction pathway can be controlled by the applied potential and the presence of oxygen. nih.gov In the absence of oxygen, at a more negative potential (-1.2 V vs Ag/AgCl), the primary products are those of dechlorination, such as 2-chloro-5-dichloromethylpyridine, 2-chloro-5-chloromethylpyridine, and 2-chloro-5-methylpyridine. nih.gov This suggests a stepwise reduction of the trichloromethyl group.
The mechanism of electrochemical reduction of aryl halides typically involves the transfer of an electron to the molecule to form a radical anion. This radical anion can then lose a chloride ion to form an aryl radical, which subsequently abstracts a hydrogen atom from the solvent or another proton source to give the dehalogenated product. For polychlorinated compounds, this process can occur sequentially until multiple chlorine atoms are removed.
Table 2: Products of Electrochemical Reduction of 2-chloro-5-trichloromethyl pyridine (TCMP) on an Activated Ag Electrode
| Applied Potential (V vs Ag/AgCl) | Atmosphere | Major Product(s) | Selectivity (%) |
|---|---|---|---|
| -0.6 | O₂ | Oxygen-incorporated products | 100 |
| -1.2 | N₂ | Dechlorination products (DCMP, CCMP, CMP) | 100 |
Data sourced from a study on a structural analog. nih.gov
Rearrangement Reactions and Isomerization Pathways
While direct evidence for rearrangement and isomerization of hexachloro-2-methylpyridine is limited, related pyridine derivatives are known to undergo such transformations under specific conditions. One notable example is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. illinois.edu This reaction proceeds via a [3.3]-sigmatropic rearrangement after acylation of the N-oxide. Although this would require prior oxidation of the nitrogen atom in hexachloro-2-methylpyridine, it represents a potential pathway for functional group migration.
Another potential transformation is photochemical isomerization. Pyridine N-oxides, upon irradiation, can isomerize to various products, including 1,3-oxazepines, through the formation of strained intermediates like oxaziridines. While not a direct isomerization of the carbon skeleton, these reactions highlight the potential for skeletal rearrangements in the pyridine ring system under photochemical conditions.
Exploration of Radical Chemistry Involving Pyridine, 2-methyl-, hexachloro deriv.
The trichloromethyl group on the pyridine ring is a key site for radical reactivity. The formation of 2-(trichloromethyl)pyridine (B1595038) derivatives often proceeds via a radical chlorination of the corresponding 2-methylpyridine. guidechem.com This reaction is typically initiated by UV light or a radical initiator and proceeds through a radical chain mechanism involving chlorine radicals abstracting a hydrogen atom from the methyl group to form a benzyl-type radical, which then reacts with chlorine.
Furthermore, the pyridine ring itself can participate in radical reactions. For instance, the reaction of pyridine with chlorine atoms has been shown to lead to the formation of a 1-chloropyridinyl radical through the addition of a chlorine atom to the nitrogen. nih.gov This suggests that under certain conditions, the nitrogen atom of hexachloro-2-methylpyridine could be a site for radical attack.
Solvent Effects on Reaction Kinetics and Selectivity in Pyridine, 2-methyl-, hexachloro deriv. Transformations
The solvent plays a crucial role in the reactions of polychlorinated pyridines, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are expected to be a major class of transformations for this compound. The polarity of the solvent can significantly influence the rates of these reactions.
Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are generally effective in accelerating SNAr reactions. These solvents can solvate the cation of the nucleophilic reagent, leaving the anion more "naked" and thus more nucleophilic. researchgate.net In contrast, polar protic solvents, like alcohols and water, can solvate the anionic nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. mdpi.comcmu.edu
The nature of the solvent can also affect the regioselectivity of nucleophilic attack on the polychlorinated pyridine ring. For pentachloropyridine, nucleophilic substitution typically occurs at the 4-position, and to a lesser extent, at the 2- and 6-positions. researchgate.net Solvent polarity can influence the relative rates of attack at these different positions by differentially stabilizing the respective transition states.
Table 3: General Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) Reactions This table illustrates general principles of solvent effects on SNAr reactions.
| Solvent Type | Example(s) | Effect on Nucleophile | Effect on SNAr Rate | Rationale |
|---|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Solvated (H-bonding) | Decreased | Stabilization of the nucleophile reduces its reactivity. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | "Naked" (less solvated) | Increased | Increased reactivity of the unsolvated nucleophile. |
| Nonpolar | Hexane (B92381), Toluene | Poor solubility of ionic nucleophiles | Very Slow | Reactants are often not in the same phase. |
Spectroscopic and Advanced Analytical Characterization of Pyridine, 2 Methyl , Hexachloro Deriv.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isomer Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "Pyridine, 2-methyl-, hexachloro deriv." by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The distinct isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in a characteristic isotopic cluster for the molecular ion, further confirming the presence of six chlorine atoms.
HRMS is also crucial for the analysis of potential isomers. Different positional isomers of hexachloro-2-methylpyridine, if they exist, would have the same exact mass. However, fragmentation patterns under controlled conditions in tandem mass spectrometry (MS/MS) experiments coupled with HRMS could potentially differentiate between them.
Table 1: Theoretical HRMS Data for Pyridine (B92270), 2-methyl-, hexachloro deriv. (C₆Cl₆N)
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₆Cl₆N |
| Monoisotopic Mass | 334.8161 u |
| Average Mass | 336.79 u |
| Nominal Mass | 333 u |
| Isotopic Pattern | A complex pattern due to the six chlorine atoms, with the most abundant peaks corresponding to combinations of ³⁵Cl and ³⁷Cl isotopes. |
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For "Pyridine, 2-methyl-, hexachloro deriv.," multinuclear NMR would be employed to probe the carbon and nitrogen atoms of the pyridine ring and the methyl group.
¹H NMR (if residual protons), ¹³C NMR, and Heteronuclear NMR (e.g., ¹⁵N NMR)
Due to the exhaustive chlorination, a ¹H NMR spectrum of a pure sample of "Pyridine, 2-methyl-, hexachloro deriv." would be expected to show no signals in the aromatic region. The only proton signal would arise from the methyl group, which would appear as a singlet. The presence of any other signals would indicate incomplete chlorination.
¹³C NMR spectroscopy is a powerful tool for characterizing the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring would be significantly influenced by the presence of the electronegative chlorine atoms, leading to a substantial downfield shift compared to 2-methylpyridine (B31789). The carbon of the methyl group would also exhibit a characteristic chemical shift.
¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen would be sensitive to the electron-withdrawing effects of the six chlorine atoms.
Table 2: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for Pyridine, 2-methyl-, hexachloro deriv.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹³C (Pyridine Ring) | 140 - 160 | Multiple singlets |
| ¹³C (Methyl Group) | 20 - 30 | Singlet |
| ¹⁵N | -50 to -100 (relative to CH₃NO₂) | Singlet |
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity within the molecule. An HMBC experiment would be particularly useful to confirm the position of the methyl group by showing correlations between the methyl protons and the carbon atoms of the pyridine ring.
Vibrational Spectroscopy (FTIR, Raman) for Structural Assignments and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The spectra of "Pyridine, 2-methyl-, hexachloro deriv." would be dominated by vibrations associated with the chlorinated pyridine ring and the methyl group.
Characteristic C-Cl stretching vibrations are expected to appear in the fingerprint region of the infrared spectrum, typically between 600 and 800 cm⁻¹. The pyridine ring breathing and stretching modes would also be present, although their frequencies would be shifted compared to the parent 2-methylpyridine due to the heavy chlorine substitution. Raman spectroscopy would be particularly useful for observing symmetric vibrations, which may be weak in the FTIR spectrum.
Table 3: Expected Vibrational Frequencies for Pyridine, 2-methyl-, hexachloro deriv.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C-Cl Stretch | 600 - 800 | FTIR, Raman |
| Pyridine Ring Breathing | 900 - 1100 | Raman |
| Pyridine Ring Stretch | 1300 - 1600 | FTIR, Raman |
| C-H Stretch (Methyl) | 2900 - 3000 | FTIR, Raman |
Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., GC-MS, GC-ECD) for Purity and Quantification
Gas chromatography is an ideal technique for the separation and analysis of volatile and semi-volatile chlorinated compounds like "Pyridine, 2-methyl-, hexachloro deriv.". When coupled with a mass spectrometer (GC-MS), it allows for the separation of isomers and their individual identification based on their mass spectra. The fragmentation patterns observed in electron ionization (EI) mass spectrometry can provide structural information to differentiate between isomers.
An electron capture detector (ECD) is highly sensitive to halogenated compounds. GC-ECD would therefore be an excellent method for the trace-level quantification of this compound in various matrices.
Table 4: Typical GC Parameters for the Analysis of Pyridine, 2-methyl-, hexachloro deriv.
| Parameter | Typical Setting |
|---|---|
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 - 300 °C |
| Oven Program | Temperature gradient from ~100 °C to 320 °C |
| Detector (MS) | Electron Ionization (EI) at 70 eV |
| Detector (ECD) | Makeup gas (e.g., N₂) at an optimized flow rate |
High-Performance Liquid Chromatography (HPLC) for Separation and Analysis
High-performance liquid chromatography (HPLC) offers a complementary separation technique to GC, particularly for less volatile or thermally labile compounds. For "Pyridine, 2-methyl-, hexachloro deriv.," reversed-phase HPLC would likely be the method of choice. researchgate.net A nonpolar stationary phase, such as C18, would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com
HPLC is well-suited for purity analysis and can be used to separate the target compound from starting materials, byproducts, or degradation products. researchgate.net Detection is typically achieved using a UV detector, as the pyridine ring is a strong chromophore.
Table 5: Illustrative HPLC Conditions for the Analysis of Pyridine, 2-methyl-, hexachloro deriv.
| Parameter | Typical Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
X-ray Crystallography for Solid-State Structural Determination
Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of "Pyridine, 2-methyl-, hexachloro deriv." could be located. This suggests that the single crystal X-ray structure of this particular compound has likely not been determined or is not publicly available at this time.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org Had the data been available, this section would have detailed the following key structural features of hexachloro-2-methylpyridine:
Crystal System and Space Group: This fundamental information describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, and c) and the angles between them (α, β, and γ) would be presented.
Molecular Geometry: The precise bond lengths and bond angles within the hexachloro-2-methylpyridine molecule would be discussed. This would include the geometry of the pyridine ring, which is expected to be largely planar, and the orientation of the methyl group and the six chlorine atoms.
Conformation: The spatial arrangement of the atoms, including any conformational twisting or puckering, would be analyzed.
Intermolecular Interactions: The forces holding the molecules together in the crystal lattice, such as van der Waals forces or halogen bonding, would be identified and described.
Illustrative Data Tables:
If the crystallographic data were accessible, it would typically be presented in detailed tables. The following are examples of the types of data tables that would have been included:
Table 1: Crystal Data and Structure Refinement for Pyridine, 2-methyl-, hexachloro deriv.
| Parameter | Value |
| Empirical formula | C₆H₂Cl₆N |
| Formula weight | 301.80 |
| Temperature | Would be specified (e.g., 293(2) K) |
| Wavelength | Would be specified (e.g., 0.71073 Å) |
| Crystal system | Would be determined (e.g., Monoclinic) |
| Space group | Would be determined (e.g., P2₁/c) |
| Unit cell dimensions | a = [value] Å, α = 90° |
| b = [value] Å, β = [value]° | |
| c = [value] Å, γ = 90° | |
| Volume | [value] ų |
| Z (molecules per unit cell) | [value] |
| Calculated density | [value] Mg/m³ |
| Absorption coefficient | [value] mm⁻¹ |
| F(000) | [value] |
| Crystal size | [value] x [value] x [value] mm³ |
| Theta range for data collection | [value] to [value]° |
| Reflections collected | [value] |
| Independent reflections | [value] [R(int) = [value]] |
| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |
| R indices (all data) | R1 = [value], wR2 = [value] |
| Goodness-of-fit on F² | [value] |
Table 2: Selected Bond Lengths and Angles for Pyridine, 2-methyl-, hexachloro deriv.
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | [value] |
| C2-N1 | [value] |
| C-Cl (average) | [value] |
| C-C-N (ring) | [value] |
| C-C-Cl | [value] |
In the absence of experimental data for the target compound, a detailed structural analysis remains speculative. The determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical sciences, providing definitive insights into its solid-state conformation and packing.
Computational and Theoretical Investigations on Pyridine, 2 Methyl , Hexachloro Deriv.
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. For a novel or uncharacterized compound like "Pyridine, 2-methyl-, hexachloro deriv.", these calculations would serve as the primary method for predicting its behavior and characteristics before any empirical testing.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov For the target molecule, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Following optimization, energetic properties such as the heat of formation and total electronic energy would be calculated. These values are crucial for assessing the thermodynamic stability of the molecule relative to other isomers or related compounds. While no specific data exists for "Pyridine, 2-methyl-, hexachloro deriv.", studies on other polychlorinated aromatic compounds have successfully used DFT methods like B3LYP to determine these fundamental properties. mdpi.com
Table 1: Hypothetical DFT Geometry Optimization Parameters for Pyridine (B92270), 2-methyl-, hexachloro deriv.
| Parameter | Optimized Value |
| C-C Bond Lengths (ring) | Data not available |
| C-N Bond Lengths (ring) | Data not available |
| C-Cl Bond Lengths | Data not available |
| C-C Bond Length (methyl) | Data not available |
| C-H Bond Lengths (methyl) | Data not available |
| Ring Bond Angles | Data not available |
| Total Electronic Energy | Data not available |
| Heat of Formation | Data not available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) to Predict Reactivity
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For "Pyridine, 2-methyl-, hexachloro deriv.", FMO analysis would predict which parts of the molecule are most likely to be involved in chemical reactions. The extensive chlorination is expected to significantly lower the energies of these orbitals compared to unsubstituted 2-methylpyridine (B31789).
Table 2: Hypothetical Frontier Molecular Orbital Energies for Pyridine, 2-methyl-, hexachloro deriv.
| Orbital | Energy (eV) | Description |
| HOMO | Data not available | Associated with electron-donating capability |
| LUMO | Data not available | Associated with electron-accepting capability |
| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity and stability |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Charge Distribution and Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org
For "Pyridine, 2-methyl-, hexachloro deriv.", an MEP map would likely show negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, although this effect would be significantly tempered by the electron-withdrawing chlorine atoms. The chlorine atoms and the regions opposite the C-Cl bonds would exhibit positive potential (typically blue), indicating electrophilic sites susceptible to nucleophilic attack. This analysis is crucial for predicting intermolecular interactions and sites of reactivity. rsc.org
Reaction Mechanism Studies Using Computational Chemistry
Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the entire potential energy surface of a reaction to understand how reactants are converted into products.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To study a potential reaction involving "Pyridine, 2-methyl-, hexachloro deriv.", such as a nucleophilic aromatic substitution, researchers would first locate the transition state (TS) structure. The TS is the highest energy point along the reaction pathway and is a critical factor in determining the reaction rate. Computational algorithms are used to find this saddle point on the potential energy surface.
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes the molecule undergoes during the reaction. rsc.org
Prediction of Reaction Pathways and Selectivity (e.g., regioselectivity of nucleophilic attack)
Computational studies are invaluable for predicting which of several possible reaction pathways is most likely to occur. By calculating the activation energies (the energy difference between the reactants and the transition state) for different potential pathways, the most favorable route can be identified. nih.govmdpi.com
In the case of "Pyridine, 2-methyl-, hexachloro deriv.", a key question would be the regioselectivity of nucleophilic attack. With multiple chlorine atoms as potential leaving groups, a computational study could determine which position on the pyridine ring is most susceptible to substitution. By comparing the activation barriers for attack at each position, a clear prediction of the major product could be made. This type of analysis has been successfully applied to understand selectivity in other complex organic reactions. mdpi.com
Solvation Models and Implicit Solvent Effects on Reactivity and Properties
Computational studies on pyridine, 2-methyl-, hexachloro deriv., a fully chlorinated derivative of 2-methylpyridine, are essential for understanding its behavior in different environments. The high degree of chlorination significantly influences its electronic structure and, consequently, its interactions with solvents. Solvation models are critical tools in computational chemistry for predicting how a solvent medium affects the properties and reactivity of a solute molecule like hexachloro-2-methylpyridine.
Implicit solvent models, also known as continuum models, are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally efficient and provides valuable insights into the electrostatic interactions between the solute and the solvent. For a molecule like pyridine, 2-methyl-, hexachloro deriv., the polarizable continuum model (PCM) is a widely used implicit solvation model. Within the PCM framework, different variations exist, such as the integral equation formalism polarizable continuum model (IEF-PCM) and the conductor-like screening model (COSMO). These models can be employed to calculate properties such as solvation free energy, which indicates the energetic cost or favorability of transferring the molecule from the gas phase to a solvent.
The choice of solvent would dramatically affect the properties of pyridine, 2-methyl-, hexachloro deriv. In nonpolar solvents, with low dielectric constants, van der Waals interactions would be predominant. In contrast, in polar solvents, the significant dipole moment arising from the nitrogen atom in the pyridine ring and the numerous carbon-chlorine bonds would lead to strong dipole-dipole interactions with the solvent molecules. Implicit solvation models can quantify these effects and predict shifts in spectroscopic properties, such as UV-Vis and NMR spectra, upon dissolution in different solvents.
Furthermore, these models are crucial for studying the reactivity of pyridine, 2-methyl-, hexachloro deriv. The solvent can influence reaction rates and equilibrium constants by stabilizing or destabilizing reactants, products, and transition states to different extents. For instance, in a potential nucleophilic substitution reaction, a polar solvent might stabilize charged intermediates, thereby lowering the activation energy and accelerating the reaction. Computational studies using implicit solvent models can provide a quantitative understanding of these solvent effects on the reaction profile.
A hypothetical data table illustrating the kind of information that could be generated from such studies is presented below.
Table 1: Calculated Solvation Free Energies (ΔGsolv) of Pyridine, 2-methyl-, hexachloro deriv. in Various Solvents using IEF-PCM.
| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |
|---|---|---|
| Water | 78.39 | -5.8 |
| Dimethyl Sulfoxide (B87167) | 46.68 | -6.2 |
| Acetonitrile (B52724) | 36.64 | -6.0 |
| Methanol | 32.63 | -5.5 |
| Dichloromethane | 8.93 | -4.1 |
| Tetrahydrofuran | 7.58 | -3.9 |
| Toluene | 2.38 | -2.5 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of pyridine, 2-methyl-, hexachloro deriv. at an atomistic level. Unlike static quantum chemical calculations, MD simulations provide insights into the molecule's conformational flexibility and its non-covalent interactions with surrounding molecules over time.
For a rigid molecule like pyridine, 2-methyl-, hexachloro deriv., conformational analysis primarily revolves around the rotation of the trichloromethyl group (-CCl3). While the pyridine ring itself is planar and rigid, the C-C bond connecting the ring to the trichloromethyl group allows for rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule presents itself for intermolecular interactions.
MD simulations are particularly valuable for studying intermolecular interactions in condensed phases, such as in a pure liquid of pyridine, 2-methyl-, hexachloro deriv. or in a solution. In these simulations, a large number of molecules are placed in a simulation box, and their trajectories are calculated by solving Newton's equations of motion. The analysis of these trajectories can reveal the preferred modes of interaction between molecules.
By calculating radial distribution functions (RDFs) from the MD simulation trajectories, one can determine the probability of finding a particular atom or group of atoms at a certain distance from another. For example, the RDF between the nitrogen atom of one molecule and the chlorine atoms of the trichloromethyl group of another could provide evidence for halogen bonding.
The following table illustrates the type of data that could be obtained from MD simulations to characterize intermolecular interactions.
Table 2: Analysis of Intermolecular Interactions from a Hypothetical Molecular Dynamics Simulation of Liquid Pyridine, 2-methyl-, hexachloro deriv.
| Interaction Type | Atom Pair | Average Distance (Å) | Coordination Number |
|---|---|---|---|
| Halogen Bonding | N···Cl(-CCl3) | 3.1 | 1.2 |
| π-π Stacking | Ring Centroid···Ring Centroid | 3.8 | 0.8 |
| C-Cl···Cl-C | Cl···Cl | 3.5 | 4.5 |
Environmental Fate and Degradation Pathways of Pyridine, 2 Methyl , Hexachloro Deriv.
Biodegradation Potential and Mechanisms
The high degree of chlorination on the 2-methylpyridine (B31789) structure is expected to make the compound highly resistant to microbial degradation. The six chlorine atoms create significant steric hindrance and electronic effects, rendering the molecule a difficult substrate for microbial enzymes.
Identification of Microbial Strains Capable of Degradation
While no microbial strains have been specifically identified for the degradation of hexachloro-2-methylpyridine, microorganisms capable of degrading less chlorinated pyridines and other chlorinated aromatic compounds have been extensively studied. These strains provide insight into the types of microbes that might be capable of at least partial degradation, likely through co-metabolism or following partial abiotic degradation.
Common pyridine-degrading bacteria include species from the genera Arthrobacter, Pseudomonas, and Rhodococcus. nih.govresearchgate.net For instance, Arthrobacter sp. has been shown to degrade both pyridine (B92270) and 2-methylpyridine. nih.govwikipedia.org Fungi are also known to degrade recalcitrant organic pollutants; a Cladosporium cladosporioides strain, for example, has demonstrated the ability to degrade chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). plos.org The degradation of highly chlorinated compounds often requires specialized microbes, particularly those that function under anaerobic conditions and can perform reductive dechlorination.
Table 1: Examples of Microbial Strains Degrading Related Chlorinated and Pyridine Compounds
| Microbial Strain | Degraded Compound(s) | Reference |
|---|---|---|
| Pseudomonas sp. | 3,5,6-trichloro-2-pyridinol (TCP) | researchgate.net |
| Cladosporium cladosporioides | Chlorpyrifos, TCP | plos.org |
| Cupriavidus sp. | 3,5,6-trichloro-2-pyridinol (TCP) | researchgate.net |
| Arthrobacter sp. | Pyridine, 2-methylpyridine | nih.govwikipedia.org |
| Azoarcus sp. | Pyridine | nih.gov |
Elucidation of Aerobic and Anaerobic Degradation Pathways
The degradation pathway of a polychlorinated compound like hexachloro-2-methylpyridine is critically dependent on the presence or absence of oxygen.
Anaerobic Degradation: Under anaerobic conditions, the primary and most crucial step for initiating the breakdown of highly chlorinated compounds is reductive dechlorination. frontiersin.orgnih.gov In this process, bacteria use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process would sequentially reduce the number of chlorine substituents on the hexachloro-2-methylpyridine molecule, making the resulting metabolites less toxic and more susceptible to further degradation. The degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) by anaerobic sludge, for instance, involves reduction of the nitro groups followed by ring cleavage. nih.gov A similar pathway, involving sequential dechlorination, is the most probable initial fate for hexachloro-2-methylpyridine in anaerobic environments like buried sediments.
Aerobic Degradation: Aerobic degradation of the parent hexachloro-2-methylpyridine is highly unlikely due to the extensive chlorination. Aerobic bacteria typically use oxygenases to initiate the attack on aromatic rings, a process that is inhibited by multiple electron-withdrawing chlorine atoms. mdpi.com However, following partial or complete reductive dechlorination under anaerobic conditions, the resulting less-chlorinated or non-chlorinated 2-methylpyridine could be degraded aerobically. The aerobic pathway for 2-methylpyridine is known to proceed via hydroxylation of the pyridine ring, followed by ring cleavage to form aliphatic intermediates that can be channeled into central metabolism. researchgate.netresearchgate.net For example, Arthrobacter sp. metabolizes 2-methylpyridine through intermediates such as hydroxypyridine, leading eventually to compounds like succinic acid and oxalic acid. researchgate.net
Impact of Chlorination on Biodegradability and Persistence
The presence of chlorine atoms on an aromatic ring generally increases its persistence in the environment. rsc.org The carbon-chlorine bond is strong, and the chlorine atoms make the pyridine ring electron-deficient and thus less susceptible to electrophilic attack by microbial oxygenases.
Studies on other chlorinated pyridines confirm this trend. For example, o-chloropyridine has been reported to be persistent, resisting biodegradation in anoxic slurries for over 11 months. nih.gov A study on 2-chloro-6-(trichloromethyl)-pyridine found its half-life in soil ranged from 9 to 16 days at 20°C and 43 to 77 days at 10°C, indicating moderate persistence that is temperature-dependent. tandfonline.com Given that the subject compound has six chlorine atoms, its persistence is expected to be significantly greater than these less-chlorinated analogues. Its environmental behavior is likely more comparable to highly persistent compounds like pentachloropyridine (B147404) or pentachlorobenzene (B41901). nih.govcanada.ca The half-life of pentachlorobenzene in soil, for instance, has been estimated to range from 194 to 1250 days. canada.ca This high level of chlorination makes hexachloro-2-methylpyridine a persistent organic pollutant (POP), prone to long-range environmental transport and bioaccumulation.
Abiotic Transformation Processes in the Environment
In addition to microbial processes, abiotic factors can contribute to the transformation of hexachloro-2-methylpyridine in the environment.
Photolytic Degradation under Various Wavelengths and Conditions
Photodegradation, or the breakdown of compounds by light, is a potential transformation pathway for chlorinated aromatic compounds in surface waters and the atmosphere. csbsju.edunih.gov Studies on polychlorinated dibenzofurans (PCDFs) and polychlorinated biphenyls (PCBs) show that photolysis in aqueous environments often proceeds through reductive dechlorination. csbsju.eduresearchgate.net For example, the photodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) in hexane (B92381) solution under near-UV light (269-325 nm) followed pseudo-first-order kinetics, with dechlorination being a minor pathway compared to other transformations. nih.gov
The photolysis of 3,5,6-trichloro-2-pyridinol (TCP) under UV irradiation resulted in rapid degradation, releasing chloride ions and forming reductive dechlorination products. researchgate.net It is plausible that hexachloro-2-methylpyridine would undergo a similar process, with sunlight providing the energy to cleave C-Cl bonds, particularly in the presence of photosensitizing substances like dissolved organic matter in natural waters. The specific wavelengths and quantum yields for hexachloro-2-methylpyridine are not documented, but degradation would likely occur in the environmentally relevant UV-A and UV-B portions of the solar spectrum.
Hydrolytic Stability and Relevant Environmental Conditions
Hydrolysis is the cleavage of a chemical bond by the addition of water. While the pyridine ring itself is generally stable, the C-Cl bonds can be subject to hydrolysis, especially if adjacent functional groups activate the position. However, for most polychlorinated aromatic compounds, hydrolysis is a very slow process under typical environmental pH (5-9) and temperature conditions.
Pentachlorophenol, for example, is considered hydrolytically stable. nih.gov A study on the hydrolysis of α-chloro-substituted pyridones found that the rate was enhanced by a zwitterionic structure, but this is a specific case not directly applicable to the neutral hexachloro-2-methylpyridine molecule. nih.gov It is expected that hexachloro-2-methylpyridine would be highly stable towards hydrolysis in the environment, making this a minor degradation pathway compared to biodegradation and photolysis.
Table 2: Summary of Environmental Persistence Data for Related Compounds
| Compound | Medium | Half-life | Conditions | Reference |
|---|---|---|---|---|
| 2-chloro-6-(trichloromethyl)-pyridine | Soil | 9-16 days | 20°C | tandfonline.com |
| 2-chloro-6-(trichloromethyl)-pyridine | Soil | 43-77 days | 10°C | tandfonline.com |
| Pentachlorobenzene | Soil | 194-1250 days | Estimated | canada.ca |
| Pentachlorobenzene | Soil | 270 days | Experimental | canada.ca |
| Acetamiprid | Soil | <1 - 8.2 days | Aerobic | wikipedia.org |
Oxidative Transformations (e.g., reaction with hydroxyl radicals)
The transformation of persistent organic pollutants in the atmosphere is often dictated by their reaction with photochemically produced hydroxyl radicals (•OH). For polychlorinated aromatic compounds, this is a primary degradation pathway. While specific rate constants for hexachloro-2-methylpyridine are not available, studies on related compounds like polychlorinated biphenyls (PCBs) and dioxins show that hydroxyl radicals can initiate oxidation. nih.govresearchgate.net This process typically involves the addition of the hydroxyl radical to the aromatic ring, which can lead to the formation of hydroxylated derivatives. nih.govresearchgate.net
The reaction between PCBs and hydroxyl radicals in the gas phase is a significant removal mechanism from the atmosphere. nih.gov However, this process can be complex, potentially yielding a range of oxidation products, including chlorobenzoic acids, with hydroxylated metabolites sometimes forming in only trace amounts. nih.gov Given the stability of the perchlorinated pyridine ring, the atmospheric half-life of hexachloro-2-methylpyridine is expected to be considerable, though it remains a potential long-range transport risk.
Environmental Partitioning and Transport Behavior
The partitioning of a chemical in the environment determines its distribution across air, water, soil, and biota, which in turn governs its transport and ultimate fate. For highly chlorinated compounds, partitioning behavior is dominated by strong adsorption to organic matter and low volatility.
The adsorption of hexachloro-2-methylpyridine to soil and sediment is expected to be a dominant process, significantly limiting its mobility. This behavior is characteristic of compounds with high chlorine content. Studies on the analogue Nitrapyrin confirm that it is readily adsorbed by soil, particularly soils with high organic matter content. nih.govnih.gov The environmental fate of Nitrapyrin is largely controlled by its sorption to soil, which restricts its movement through leaching. usgs.govresearchgate.net
The adsorption process for Nitrapyrin in various soil types has been shown to follow 'L-type' isotherms and fits well with quasi-second-order kinetic models, indicating a strong affinity for the soil matrix primarily through physical adsorption. nih.govnih.gov The adsorption capacity is positively correlated with soil organic matter content. nih.gov For instance, the adsorption of Nitrapyrin onto humic and fulvic acids, key components of soil organic matter, is significant and occurs via mechanisms like hydrogen bonding and hydrophobic interactions. rsc.org Given its even higher degree of chlorination, hexachloro-2-methylpyridine is predicted to exhibit even stronger sorption characteristics, leading to very low mobility and high persistence in soil and sediment matrices.
Physicochemical Properties of Analogous Compounds
| Compound | Property | Value | Reference |
|---|---|---|---|
| Nitrapyrin | Soil Adsorption Coefficient (Koc) | 322.4 L/kg (average) | regulations.gov |
| Pentachloropyridine | Octanol-Water Partition Coefficient (log Kow) | 3.53 | nih.gov |
| Nitrapyrin | Vapor Pressure | 0.003 mmHg (at 22.8°C) | wikipedia.org |
| Pentachloropyridine | Vapor Pressure | 0.00014 mmHg (at 25°C) | nih.gov |
| Pentachloropyridine | Henry's Law Constant | Value indicates volatilization may occur from moist soil | nih.gov |
Volatilization is another key transport pathway that is influenced by a compound's vapor pressure and its tendency to partition between water and air (Henry's Law constant). For highly chlorinated compounds, volatilization is generally a less significant process compared to sorption.
Nitrapyrin is known to be prone to volatilization from the application site. epa.gov However, its microencapsulated formulations are designed to slow this loss. regulations.gov For the more chlorinated pentachloropyridine, the vapor pressure is very low (1.40 x 10⁻⁴ mm Hg), suggesting it is not expected to volatilize significantly from dry soil surfaces. nih.gov While its Henry's Law constant suggests some volatilization from moist soil may occur, this process is likely limited by its strong adsorption to soil particles. nih.gov
Considering that hexachloro-2-methylpyridine is heavier and likely less volatile than both Nitrapyrin and pentachloropyridine, its volatilization from soil and water surfaces is expected to be a minor environmental transport pathway. The dominant factor controlling its fate in soil will be strong adsorption to organic matter, which severely restricts its entry into both the vapor and aqueous phases.
Metabolite Identification and Characterization of Transformation Products
The degradation of persistent chlorinated compounds in the environment often leads to the formation of transformation products, or metabolites, which may have their own distinct environmental and toxicological profiles.
The primary degradation pathway for Nitrapyrin in both soil and plants is the hydrolysis of its trichloromethyl group. wikipedia.org This process results in the formation of 6-chloropicolinic acid (6-CPA) as the main metabolite. wikipedia.orgepa.gov 6-CPA is more mobile than the parent compound and has been detected in streams and subsurface drains in agricultural regions, indicating its potential for off-site transport. usgs.govregulations.gov The further degradation of 6-CPA proceeds through hydroxylation, which breaks the pyridine ring, and eventual microbial mineralization. epa.gov
Based on this well-established pathway for Nitrapyrin, it is highly probable that the primary transformation product of hexachloro-2-methylpyridine would result from the hydrolysis of the trichloromethyl group. This would lead to the formation of pentachloropicolinic acid . This metabolite, like 6-CPA, would likely exhibit greater mobility in soil and water than its parent compound. Further degradation would likely involve the slow microbial breakdown of the stable pentachloropyridine ring. The identification of pesticide transformation products is crucial, as they can be more persistent and mobile than the parent active substances. nih.govresearchgate.net
Derivatives, Analogues, and Further Structural Modifications of Pyridine, 2 Methyl , Hexachloro Deriv.
Synthesis and Reactivity of Partially Chlorinated Methylpyridine Analogues
The synthesis of partially chlorinated methylpyridines can be achieved through various chlorination strategies, often starting from 2-methylpyridine (B31789) (2-picoline). The degree of chlorination can be controlled by adjusting reaction conditions such as temperature, reaction time, and the type of chlorinating agent and catalyst used. For instance, vapor-phase chlorination of 3-methylpyridine (B133936) at temperatures between 250°C and 400°C can yield derivatives with a single chlorine atom on the pyridine (B92270) ring and two or three chlorine atoms on the methyl group.
The reactivity of these partially chlorinated analogues is significantly influenced by the number and position of chlorine atoms. The electron-withdrawing nature of chlorine atoms deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom. youtube.com The methyl group, being an electron-donating group, can influence the regioselectivity of these reactions.
Research on the synthesis of various chlorinated picolines has demonstrated methods to produce specific isomers. For example, selective gas-phase chlorination of polychlorinated β-picolines is a method to produce 2,3,5,6-tetrachloropyridine (B1294921) and its precursors. epo.orggoogle.com The reaction conditions, including the use of diluents and catalysts like zinc chloride on a montmorillonite (B579905) clay support, are crucial for achieving high selectivity and yield. epo.org
The following table summarizes some examples of partially chlorinated methylpyridines and their synthesis methods.
| Compound Name | Starting Material | Synthesis Method | Reference |
| 2-Chloro-5-methylpyridine | 2-Oxo-5-methyl-5,6-dihalopiperidine | Reaction with a chlorinating agent (e.g., phosphorus oxychloride) in a high boiling solvent. | google.com |
| Partially chlorinated 3-methylpyridines | 3-Methylpyridine | Vapor-phase chlorination. | google.com |
| 2,3,5,6-Tetrachloropyridine | Polychlorinated β-picolines | Selective catalytic vapor-phase chlorination. | epo.org |
Functionalization of Pyridine, 2-methyl-, hexachloro deriv. through Post-Synthetic Modification
Post-synthetic modification of a fully chlorinated aromatic compound like "Pyridine, 2-methyl-, hexachloro deriv." primarily involves nucleophilic aromatic substitution (SNAr) reactions, where a chlorine atom is displaced by a nucleophile. youtube.com The high degree of chlorination makes the pyridine ring extremely electron-deficient and thus highly susceptible to nucleophilic attack.
Drawing parallels from the reactivity of perfluoropyridine (PFP), which is also highly reactive towards SNAr, it can be inferred that various nucleophiles could be used to functionalize hexachloro-2-methylpyridine. nih.gov In PFP, nucleophilic attack occurs preferentially at the C-4 position, followed by the C-2 and C-6 positions. rsc.org A similar regioselectivity might be observed with hexachloro-2-methylpyridine, influenced by the electronic effects of the nitrogen atom and the perchlorinated ring.
Potential nucleophiles for the functionalization of "Pyridine, 2-methyl-, hexachloro deriv." could include:
Alkoxides and Phenoxides: To introduce ether linkages.
Amines: To form amino-substituted pyridines.
Thiols: To create thioether connections.
The reaction conditions for such modifications would likely require careful control to manage the high reactivity and potential for multiple substitutions. The choice of solvent and temperature can significantly influence the outcome of the reaction.
While direct experimental data on the post-synthetic modification of hexachloro-2-methylpyridine is scarce in the available literature, the principles of SNAr on highly halogenated heteroaromatics provide a strong theoretical framework for its potential functionalization. youtube.comyoutube.com
Comparative Studies of Reactivity and Stability Across Varying Degrees of Pyridine Chlorination
The reactivity and stability of pyridine derivatives are profoundly affected by the degree of chlorination. As the number of chlorine atoms on the pyridine ring increases, several key properties change in a predictable manner.
Reactivity:
Electrophilic Aromatic Substitution: The reactivity towards electrophiles decreases significantly with increasing chlorination. The strong electron-withdrawing inductive effect of chlorine deactivates the ring, making it less susceptible to attack by electrophiles.
Nucleophilic Aromatic Substitution: Conversely, the reactivity towards nucleophiles increases dramatically with a higher degree of chlorination. youtube.com The electron-deficient nature of the polychlorinated ring facilitates the addition-elimination mechanism of SNAr. For instance, monochloropyridines are generally less reactive towards nucleophiles than dichloropyridines, which are in turn less reactive than trichloro- and higher chlorinated pyridines. The position of the chlorine atom is also crucial, with substitution being more favorable at the 2- and 4-positions. youtube.com
Acidity of C-H bonds: Any remaining C-H bonds on a partially chlorinated pyridine ring will be more acidic compared to those in unsubstituted pyridine due to the inductive effect of the chlorine atoms.
Stability:
Thermal Stability: Generally, increasing the degree of chlorination enhances the thermal stability of the molecule. The strong C-Cl bonds contribute to a more robust structure.
Chemical Stability: Polychlorinated pyridines are generally more resistant to oxidation compared to their less chlorinated counterparts. However, their high reactivity towards strong nucleophiles means they are less stable in the presence of such reagents.
A comparative study on the toxicity of pyridine, α-picoline (2-methylpyridine), and β-picoline (3-methylpyridine) provides some insight into how the methyl group and its position can influence biological activity, which is a facet of chemical reactivity. nih.gov While not a direct measure of synthetic reactivity, it highlights that even small structural changes can lead to different chemical behaviors.
The following table provides a qualitative comparison of reactivity and stability based on the degree of chlorination.
| Degree of Chlorination | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Thermal Stability |
| Low (e.g., Monochloro) | Moderate | Low to Moderate | Moderate |
| Medium (e.g., Trichloro) | Low | High | High |
| High (e.g., Hexachloro) | Very Low | Very High | Very High |
Incorporation of Pyridine, 2-methyl-, hexachloro deriv. into Polymeric Structures
The incorporation of "Pyridine, 2-methyl-, hexachloro deriv." into polymeric structures could lead to materials with enhanced thermal stability, chemical resistance, and potentially flame-retardant properties, owing to the high chlorine content. While direct polymerization of this specific monomer has not been extensively reported, several strategies can be envisioned for its inclusion in polymers.
One approach is through the post-synthetic modification of existing polymers . A polymer with nucleophilic side chains could be reacted with hexachloro-2-methylpyridine to graft the chlorinated pyridine moiety onto the polymer backbone. This method allows for the introduction of the desired functional unit without having to develop a new polymerization process.
Another strategy involves the synthesis of a polymerizable monomer derived from hexachloro-2-methylpyridine. This could be achieved by a nucleophilic substitution reaction on the hexachloro-2-methylpyridine core to introduce a polymerizable group, such as a vinyl, acrylate, or styrenic functionality. This functionalized monomer could then be copolymerized with other monomers to tailor the properties of the final polymer. For example, the synthesis of pyridine-containing polymers has been achieved through ring-opening metathesis polymerization (ROMP) of pyridinonorbornene monomers. nih.gov A similar approach could potentially be adapted for a derivative of hexachloro-2-methylpyridine.
The innate Lewis basicity of the pyridine nitrogen can sometimes interfere with transition-metal catalyzed polymerizations. nih.gov However, in the case of a perchlorinated pyridine, the electron-withdrawing effects of the chlorine atoms would significantly reduce the basicity of the nitrogen, potentially mitigating this issue.
The synthesis of pyridine/pyridinium-based alkynyl polymers has been shown to be a viable route to conjugated materials. rsc.org A suitably functionalized hexachloro-2-methylpyridine derivative could potentially be incorporated into such polymer backbones. Furthermore, pyridine-grafted copolymers have been synthesized for various applications, demonstrating the feasibility of incorporating pyridine units into macromolecular structures. mdpi.com
The development of polymers containing "Pyridine, 2-methyl-, hexachloro deriv." would be a novel area of research, with potential applications in high-performance materials.
Advanced Applications in Materials Science and Specialized Chemical Synthesis
Pyridine (B92270), 2-methyl-, hexachloro deriv. as a Precursor for Novel Organic Building Blocks
Due to the anticipated high reactivity of the chloro substituents, particularly if located on the pyridine ring, hexachloro-2-methylpyridine could theoretically serve as a versatile precursor for a variety of novel organic building blocks. The electron-deficient nature of the ring would make it susceptible to nucleophilic aromatic substitution reactions, allowing for the systematic replacement of chlorine atoms with other functional groups.
Potential Transformations and Resulting Building Blocks:
| Reagent/Reaction Type | Potential Functional Group Introduced | Potential Class of Organic Building Block |
| Amines (R₂NH) | Amino groups (-NR₂) | Polysubstituted aminopyridines |
| Alkoxides (RO⁻) | Alkoxy groups (-OR) | Polysubstituted alkoxypyridines |
| Thiolates (RS⁻) | Thioether groups (-SR) | Polysubstituted thiopyridines |
| Organometallic reagents (e.g., Grignard, organolithium) | Carbon-carbon bond formation | Arylated or alkylated pyridines |
| Suzuki or Stille coupling | Aryl or vinyl groups | Polyarylpyridine systems |
These transformations would yield a library of highly functionalized and sterically hindered pyridine derivatives. Such building blocks could be of interest in medicinal chemistry for the synthesis of new pharmacophores, or in materials science for the construction of complex molecular architectures. The trichloromethyl group, if present, could also be hydrolyzed to a carboxylic acid, further expanding the range of possible derivatives.
Role in Coordination Chemistry as a Ligand (e.g., in metal-organic frameworks or catalysts)
The coordination chemistry of pyridine and its derivatives is extensive. wikipedia.orgnih.gov However, the introduction of six chlorine atoms would significantly alter the electronic properties of the nitrogen atom's lone pair. The strong electron-withdrawing effect of the chlorine atoms would substantially reduce the basicity of the pyridine nitrogen, making it a very weak ligand for metal ions.
Despite this, coordination to highly electrophilic metal centers or under specific reaction conditions might still be possible. The resulting metal complexes would be expected to have unique electronic and steric properties.
Potential Roles in Coordination Chemistry:
Weakly Coordinating Ligand: In catalysis, a weakly coordinating ligand can be advantageous, as it can be easily displaced from the metal center to allow for substrate binding and catalytic turnover.
Steric Hindrance: The bulky chlorine atoms would provide significant steric hindrance around the metal center, potentially influencing the selectivity of catalytic reactions.
Modulation of Redox Properties: The electron-withdrawing nature of the ligand would stabilize lower oxidation states of the coordinated metal ion.
The use of such a sterically hindered and electron-poor ligand in the construction of Metal-Organic Frameworks (MOFs) is theoretically possible but would likely result in frameworks with unusual pore environments and potentially interesting gas sorption or catalytic properties.
Applications in Electron-Deficient Organic Materials and Semiconductors
The defining characteristic of hexachloro-2-methylpyridine would be its highly electron-deficient aromatic system. This property is highly sought after in the design of n-type organic semiconductors, which are essential components of organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells.
The incorporation of such a strongly electron-accepting unit into larger conjugated systems could lead to materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating electron injection and transport.
Potential Applications in Organic Electronics:
| Application Area | Potential Role of Hexachloro-2-methylpyridine Moiety |
| n-type Organic Semiconductors | As the core electron-accepting unit. |
| Electron Transport Layers (ETLs) | To facilitate electron injection from the cathode to the active layer. |
| Acceptor in Organic Photovoltaics (OPVs) | In combination with a suitable electron-donating material. |
Research on other polychlorinated aromatic compounds has demonstrated their utility in creating robust and high-performance n-type materials. By analogy, derivatives of hexachloro-2-methylpyridine could offer a new platform for the design of next-generation organic electronic materials.
Use as a Specialty Solvent or Reagent in Non-Conventional Chemical Reactions
Given its anticipated high molecular weight and likely high boiling point, hexachloro-2-methylpyridine could potentially be used as a specialty solvent for specific applications. Its non-polar nature and high density might make it suitable for reactions requiring a dense, inert medium. However, its complex synthesis and potential reactivity would likely limit its widespread use as a solvent.
More plausibly, it could act as a specialized reagent in non-conventional chemical reactions. For instance, its highly electron-deficient nature could enable it to participate in charge-transfer complex formation or act as an oxidizing agent under certain conditions. The chlorinated methyl group could also be a source of chlorine radicals under photochemical or thermal conditions, initiating specific radical reactions.
The lack of available data for "Pyridine, 2-methyl-, hexachloro deriv." prevents a more detailed and referenced discussion of its advanced applications. The field awaits the synthesis and characterization of this compound to explore its potential in materials science and synthetic chemistry.
Future Research Directions for Pyridine, 2 Methyl , Hexachloro Deriv.
Development of More Efficient and Atom-Economical Synthetic Routes
The synthesis of highly chlorinated pyridines often involves harsh conditions, multiple steps, and the use of stoichiometric chlorinating agents, leading to significant waste and poor atom economy. Future research should prioritize the development of more sustainable and efficient synthetic methodologies.
Catalytic C-H Activation: A primary goal is to move away from traditional multi-step syntheses that rely on pre-functionalized precursors. Research into transition-metal-catalyzed direct C-H chlorination of the 2-methylpyridine (B31789) core could provide a more direct and atom-economical route. Investigating earth-abundant metal catalysts would be a significant step towards greener chemical synthesis. researchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time compared to batch processes. Developing a flow-based synthesis for Pyridine (B92270), 2-methyl-, hexachloro deriv. could enhance safety, improve yield, and allow for easier scalability.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. Future work could explore photocatalytic pathways for the exhaustive chlorination of 2-methylpyridine, potentially offering milder reaction conditions and unique selectivity.
The development of novel synthetic methods for functionalized N-heterocycles is a crucial area of contemporary chemical synthesis. acs.org By focusing on high efficiency and atom economy, future research can make the synthesis of complex molecules like hexachloro-2-methylpyridine more sustainable. acs.org
Exploration of Unconventional Reactivity Modes
The dense arrangement of six chlorine atoms on the 2-methylpyridine core dramatically influences its electronic properties and steric environment, opening avenues for unconventional reactivity.
Selective Dechlorination/Functionalization: Investigating the selective activation and substitution of specific C-Cl bonds is a major challenge. Future studies could explore transition-metal catalysis or reductive dearomatization strategies to replace one or more chlorine atoms with other functional groups, thereby creating valuable, highly substituted pyridine building blocks. acs.orgnih.gov This would transform a potential pollutant into a feedstock for high-value chemicals.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen should make the ring highly susceptible to nucleophilic attack. Quantum chemical calculations could help predict the most likely sites for substitution. nih.gov Experimental studies could then target these positions to create novel derivatives.
Cycloaddition Reactions: The altered electronic nature of the pyridine ring may enable it to participate in cycloaddition reactions that are not typical for the parent heterocycle, providing pathways to complex fused-ring systems.
The reactivity of the pyridine ring can be tuned via substitutions, which provides a handle for controlling the electronic properties and subsequent catalytic activity of related metal complexes. nih.gov Understanding these principles could guide the exploration of new reactions for Pyridine, 2-methyl-, hexachloro deriv.
Integration of Machine Learning and AI in Predicting Properties and Synthesis Pathways
The complexity of highly halogenated compounds makes them ideal candidates for study using computational tools. Machine learning (ML) and artificial intelligence (AI) can accelerate research by predicting properties and optimizing synthetic routes.
Property Prediction: ML models can be trained on datasets of existing halogenated compounds to predict the physicochemical properties (e.g., solubility, boiling point), toxicity, and environmental persistence of Pyridine, 2-methyl-, hexachloro deriv. nih.govresearchgate.netsapiosciences.comarxiv.org This can guide experimental work and provide early warnings about potential environmental risks.
Retrosynthesis and Pathway Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways that a human chemist might overlook. chemcopilot.comtechnologynetworks.comnih.gov By analyzing vast reaction databases, these tools can identify the best starting materials and reaction conditions, reducing the amount of trial-and-error experimentation needed. digitellinc.comiscientific.org
Predicting Reaction Selectivity: For reactions involving multiple potential sites, such as selective dechlorination, AI can be used to predict the regioselectivity under different catalytic conditions, saving significant experimental effort. digitellinc.com
| AI Application Area | Potential Impact on Research |
| Property Prediction | Rapidly estimates toxicity, persistence, and chemical properties without initial synthesis. mit.edu |
| Retrosynthesis | Designs efficient and cost-effective synthesis routes from available starting materials. chemcopilot.com |
| Reaction Optimization | Predicts optimal conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. technologynetworks.com |
In Situ Spectroscopic Monitoring of Reaction Mechanisms
A detailed understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. In situ spectroscopic techniques allow for the real-time observation of reacting species, providing insights that are impossible to obtain from endpoint analysis alone.
Advanced NMR and IR Spectroscopy: Techniques such as rapid-injection NMR or specialized IR probes can be used to monitor the progress of the chlorination of 2-methylpyridine. This could help identify key intermediates, determine reaction kinetics, and elucidate the role of the catalyst. Studies have successfully used infrared spectroscopy to identify radical intermediates in the reaction between chlorine atoms and pyridine. nih.govaip.org
Raman Spectroscopy: This technique is highly sensitive to changes in molecular vibrations and can be particularly useful for studying reactions in complex mixtures or under flow conditions.
Mass Spectrometry: Coupling a reaction vessel directly to a mass spectrometer would allow for the continuous monitoring of reactants, intermediates, and products, providing a detailed mechanistic picture.
By observing the reaction as it happens, researchers can gain a deeper understanding of the complex transformations involved in the synthesis and subsequent reactions of Pyridine, 2-methyl-, hexachloro deriv.
Advanced Environmental Remediation Strategies for Highly Chlorinated Pyridines
Given their structure, highly chlorinated pyridines are likely to be persistent organic pollutants (POPs), posing a risk to the environment and human health. elsevierpure.com Developing effective remediation strategies is therefore of paramount importance.
Advanced Oxidation Processes (AOPs): Photocatalysis using semiconductor materials like titanium dioxide has shown great promise for the degradation of POPs. elsevierpure.comfrontiersin.orgmdpi.com Future research should focus on designing photocatalytic systems specifically tailored for the complete mineralization of highly chlorinated pyridines into harmless products like CO₂, H₂O, and mineral acids. mdpi.comcjcatal.com
Microbial Degradation: While highly chlorinated compounds are often resistant to biodegradation, research into identifying or engineering microorganisms capable of dechlorinating the pyridine ring is a vital long-term goal. researchgate.netresearchgate.netnih.gov This could involve exploring novel metabolic pathways or enhancing the activity of existing dehalogenating enzymes. researchgate.nettandfonline.comresearchgate.netnih.gov
Reductive Dechlorination: Chemical reduction methods, such as those using zero-valent iron or advanced catalytic systems, could be employed to remove chlorine atoms, rendering the molecule less toxic and more susceptible to further degradation. nih.gov A recently developed carbonate/H₂O₂ process has shown high efficiency for the dehalogenation of other chloropyridines and could be adapted for this compound. nih.gov
| Remediation Strategy | Mechanism of Action | Research Focus |
| Photocatalysis | Generation of highly reactive oxygen species that break down the molecule. mdpi.com | Development of efficient catalysts that can operate under visible light. frontiersin.org |
| Microbial Degradation | Use of bacteria or fungi to enzymatically cleave C-Cl bonds and break the aromatic ring. nih.gov | Isolation and engineering of specialized microbes; understanding metabolic pathways. researchgate.nettandfonline.com |
| Chemical Reduction | Direct chemical reaction to replace chlorine atoms with hydrogen. | Optimization of reductants and catalysts for complete and rapid dechlorination. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyridine, 2-methyl-, hexachloro derivative, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis often involves halogenation of 2-methylpyridine precursors. For example, chlorination using hexachlorophosphazene in acetonitrile at elevated temperatures (81°C for 6 hours) achieves substitution, with yields dependent on solvent polarity and catalyst choice . Purification via recrystallization (e.g., using diethyl ether) improves purity, as noted in analogous pyridine derivative syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves molecular geometry, as demonstrated for structurally similar chlorinated pyridines (e.g., prismatic crystal analysis with diffractometer measurements) .
- FT-IR and Raman spectroscopy identify vibrational modes of C-Cl and C-N bonds, with data interpretation guided by reference spectra of hexachlorinated aromatics .
- NMR (¹H/¹³C) detects methyl and pyridine ring proton environments, though chlorine’s quadrupolar effects may broaden signals, necessitating high-field instruments .
Q. What safety protocols are essential when handling hexachlorinated pyridine derivatives?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Storage in airtight containers under inert gas (e.g., N₂) prevents degradation .
- Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities, per H300/H311 hazard codes .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution, revealing charge transfer between the pyridine ring and chlorine substituents. For example, donor-acceptor interactions at the metal surface (in corrosion studies) correlate with Mulliken charges on nitrogen and chlorine atoms . Basis sets (e.g., B3LYP/6-311G**) and software (Gaussian, ORCA) model frontier molecular orbitals to predict regioselective reactivity .
Q. What challenges arise in achieving regioselective chlorination during synthesis?
- Methodological Answer : Competing chlorination at the methyl group vs. pyridine ring positions requires careful control of Lewis acid catalysts (e.g., AlCl₃) and temperature. Steric hindrance from the 2-methyl group directs electrophilic substitution to the 4- and 6-positions, as inferred from analogous 2-chloropyridine syntheses . Kinetic vs. thermodynamic product ratios can be assessed via GC-MS monitoring .
Q. How does the methyl group influence corrosion inhibition efficiency compared to non-methylated analogs?
- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and weight-loss experiments show that the methyl group enhances adsorption on metal surfaces by increasing hydrophobicity. Comparative studies with 2-chloropyridine (lacking methyl) reveal 10–15% higher inhibition efficiency for the methylated derivative in acidic media, validated by Langmuir isotherm models .
Q. What analytical strategies resolve contradictions in reported solubility and stability data?
- Methodological Answer : Discrepancies arise from solvent polarity and trace moisture. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products (e.g., dechlorinated species). Standardized protocols, such as ICH Q1A guidelines, ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
